molecular formula C8H10BrClFN B13510183 2-(2-Bromo-5-fluorophenyl)ethan-1-aminehydrochloride

2-(2-Bromo-5-fluorophenyl)ethan-1-aminehydrochloride

Cat. No.: B13510183
M. Wt: 254.53 g/mol
InChI Key: MJSLIANIMRVRPE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClFN It is a derivative of phenylethylamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amine Formation: The intermediate product is then subjected to amination to form the ethan-1-amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include imines and oximes.

    Reduction: Products include secondary amines and other reduced derivatives.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
  • 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(2-Bromo-5-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H

InChI Key

MJSLIANIMRVRPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCN)Br.Cl

Origin of Product

United States

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